Schisandrin B

Catalog No.
S569324
CAS No.
61281-37-6
M.F
C23H28O6
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Schisandrin B

CAS Number

61281-37-6

Product Name

Schisandrin B

IUPAC Name

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1

InChI Key

RTZKSTLPRTWFEV-OLZOCXBDSA-N

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3

Synonyms

(+--)-gamma-schizandrin, (-)-gomisin N, Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)-, benzo(3,4)cycloocta(1,2-F)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13AS)-, gamma-schizandrin, gomisin N, schisandrin B, schizandrin B, wuweizisu b

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3

Schisandrin B is a bioactive compound derived from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. This compound belongs to a class of lignans and is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Schisandrin B has been shown to modulate various signaling pathways, making it a candidate for therapeutic applications in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .

The mechanism of action of Sch B is complex and varies depending on the biological effect it exerts. Here are some proposed mechanisms:

  • Antioxidant Activity: Sch B might scavenge free radicals directly or enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) [].
  • Anticancer Effects: Sch B may inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis (programmed cell death) through various pathways [, ].
  • Neuroprotection: Sch B is suggested to protect brain cells from damage by reducing oxidative stress and improving mitochondrial function [].

Sch B is generally considered safe for consumption in amounts typically found in Schisandra fruit or dietary supplements. However, high doses might cause gastrointestinal side effects like nausea or diarrhea [].

Antioxidant Properties:

Schisandrin B exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals. Studies have shown that it can increase the activity of antioxidant enzymes and scavenge free radicals, potentially contributing to its various health benefits [].

Hepatoprotective Effects:

Research suggests that Schisandrin B may have protective effects on the liver. Studies have shown that it can improve liver function, reduce inflammation, and promote liver cell regeneration in animal models of liver injury [, ].

Neuroprotective Potential:

Schisandrin B is being investigated for its potential neuroprotective effects. Studies suggest that it may improve cognitive function, protect against neurodegeneration, and reduce inflammation in the brain [, ].

Anti-cancer Properties:

Some studies have shown that Schisandrin B may have anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in laboratory studies, although the mechanisms underlying these effects are not fully understood [, ].

That contribute to its biological activity. Notably, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may enhance its antioxidant properties. The compound has been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, which further promotes the expression of protective genes against oxidative stress .

Additionally, Schisandrin B interacts with various protein targets, including cyclin-dependent kinases and apoptotic proteins, influencing cell cycle regulation and apoptosis in cancer cells .

The biological activities of Schisandrin B are extensive:

  • Antioxidant Activity: It reduces oxidative stress by enhancing glutathione levels and modulating reactive oxygen species production .
  • Anti-inflammatory Effects: Schisandrin B inhibits pro-inflammatory cytokines and pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), contributing to its anti-inflammatory properties .
  • Antitumor Properties: The compound induces apoptosis in various cancer cell lines by inhibiting cyclins and cyclin-dependent kinases, effectively arresting the cell cycle at specific phases .
  • Neuroprotection: It exhibits protective effects against neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Schisandrin B can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Schisandrin B from Schisandra chinensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed using various reagents and catalysts to create Schisandrin B in the laboratory. These methods may involve multi-step reactions that require careful control of conditions to yield high purity products .

Studies have demonstrated that Schisandrin B interacts with various molecular targets:

  • Cyclin-dependent Kinases: It inhibits cyclin D1 and cyclin-dependent kinase 4/6, leading to cell cycle arrest in cancer cells .
  • Apoptosis Regulators: Schisandrin B has been shown to modulate the activity of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, promoting apoptosis in tumor cells .
  • Inflammatory Pathways: It interacts with Toll-like receptors and their associated signaling pathways, reducing inflammation through inhibition of NF-κB activation .

Several compounds share structural similarities with Schisandrin B:

Compound NameSourceKey ActivitiesUnique Features
Schisandrin ASchisandra chinensisAntioxidant, hepatoprotectiveLonger residence time in vivo
DeoxyschisandrinSchisandra chinensisNeuroprotectiveExhibits anti-apoptotic properties
Schisandrin CSchisandra chinensisAntioxidantLess studied than A and B

Uniqueness of Schisandrin B

Schisandrin B stands out due to its potent anti-tumor effects combined with neuroprotective properties. It has been shown to effectively inhibit multiple signaling pathways involved in cancer progression while also providing protection against oxidative stress in neuronal cells. This dual-action capability makes it particularly valuable in therapeutic contexts where both cancer treatment and neuroprotection are desired.

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Exact Mass

400.18858861 g/mol

Monoisotopic Mass

400.18858861 g/mol

Heavy Atom Count

29

UNII

02XA4X3KZW
DKO6O75Z5V

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Other CAS

69176-52-9
82467-52-5

Dates

Modify: 2023-08-15

Explore Compound Types